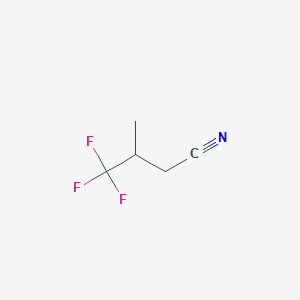
4,4,4-Trifluoro-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-methylbutanenitrile is a chemical compound with the molecular formula C5H6F3N . It is used in the synthesis of trifluoromethylated hydrindenes .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-3-methylbutanenitrile involves several steps . The process starts with the reaction of ethyl trifluoro acetate and ethyl acetate under the presence of a base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate . This is followed by a reaction with a hydrogen donor to obtain 4,4,4-trifluoro-3-oxo butanoic acid . The resultant is then reacted with thiochloride, and a Friedal-Crafts acylation reaction is performed with toluene under the presence of aluminum chloride to prepare trifluoro-1- (4-methyl phenyl)butan-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluoro-3-methylbutanenitrile include its molecular weight of 137.1 and its liquid physical form . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
4,4,4-Trifluoro-3-methylbutanenitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .
Agrochemical Development
In agrochemical research, this compound serves as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group can improve the efficacy and environmental stability of these agrochemicals, leading to more effective pest control solutions .
Material Science
4,4,4-Trifluoro-3-methylbutanenitrile is used in the development of advanced materials, including polymers and coatings. Its incorporation can enhance the thermal stability, chemical resistance, and mechanical properties of these materials, making them suitable for high-performance applications .
Fluorinated Compounds Synthesis
This compound is a key reagent in the synthesis of various fluorinated organic compounds. Fluorinated compounds are essential in many fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .
Chemical Research
This compound is also employed in fundamental chemical research to study reaction mechanisms and the effects of trifluoromethyl groups on chemical reactivity. Such studies can lead to the development of new synthetic methodologies and the discovery of novel chemical reactions.
If you need more detailed information on any of these applications or additional fields, feel free to ask!
Sigma-Aldrich ChemSpider Biosynth Sigma-Aldrich : ChemSpider : Biosynth
Safety And Hazards
4,4,4-Trifluoro-3-methylbutanenitrile is classified as a hazardous substance . It has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N/c1-4(2-3-9)5(6,7)8/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDXEOCTPSMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-methylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)


![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)
![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)
![(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2661499.png)